![molecular formula C11H16N2O2S B2997507 ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate CAS No. 904925-05-9](/img/structure/B2997507.png)
ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It belongs to the class of organic compounds known as benzothiazoles .
Synthesis Analysis
The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is characterized by a benzothiazole ring fused with a tetrahydro ring. The benzothiazole ring contains a sulfur and a nitrogen atom, while the tetrahydro ring contains only carbon and hydrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and cyclization. Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Antineoplastic/Antifilarial Agents : Research has demonstrated the synthesis of ethyl derivatives related to benzothiazole, exploring their potential as antineoplastic and antifilarial agents. These compounds have shown significant in vitro and in vivo activity, suggesting their utility in developing therapeutic agents against cancer and filarial infections (Ram et al., 1992).
Heterocyclic Synthesis via Pyrolysis : Studies on the gas-phase pyrolysis of ethyl N-substituted carbamates highlight a novel approach for synthesizing heterocyclic compounds. This method provides insights into heterocyclic synthesis, offering a pathway for generating new compounds with potential applications in material science and pharmaceuticals (Al-Awadi & Elnagdi, 1997).
Chemical Transformations and Derivatives
One-Pot Synthesis of Imidazolone Derivatives : The development of ethyl carbamate derivatives through one-pot synthesis methods has been explored, leading to the creation of imidazolone derivatives. This research contributes to the field of organic synthesis, offering efficient pathways for producing complex molecules (Bezenšek et al., 2012).
Electrochemical and Electrochromic Properties : The introduction of ethyl carbamate derivatives into polymers has been studied for its effects on electrochemical and electrochromic properties. This research provides valuable information for the development of advanced materials with potential applications in electronic devices and displays (Hu et al., 2013).
Antitubercular Activity of Benzothiazole Derivatives : Ethyl carbamate derivatives containing benzothiazole have been synthesized and evaluated for their antitubercular activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, addressing the need for novel therapeutic agents (Sarkar, 2017).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential antimicrobial activities, as well as investigation into other possible biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
Eigenschaften
IUPAC Name |
ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h7H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYTDRDMJFUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.